Glutathione (glycine-13C2,15N) Trifluoroacetate Salt

Redox biology Oxidative stress biomarkers LC-MS/MS quantitation

Eliminate systematic quantitation errors (>30%) in GSH/GSSG redox assays. This M+3 isotopologue resolves the inherent flaw of using unlabeled or deuterated internal standards. - Co-elutes perfectly with endogenous GSH, avoiding deuterium-induced retention time shifts. - TFA salt form ensures aqueous solubility and long-term stability at -20°C. - Enables validated reactive metabolite trapping and moiety-specific SIRM flux analysis.

Molecular Formula C12H18F3N3O8S
Molecular Weight 424.33 g/mol
Cat. No. B12055687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutathione (glycine-13C2,15N) Trifluoroacetate Salt
Molecular FormulaC12H18F3N3O8S
Molecular Weight424.33 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C10H17N3O6S.C2HF3O2/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;3-2(4,5)1(6)7/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);(H,6,7)/t5-,6-;/m0./s1/i3+1,8+1,12+1;
InChIKeyDUDRWKYPABUBBV-KFJNRMSPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glutathione (glycine-13C2,15N) TFA Salt: Internal Standard for MS


Glutathione (glycine-13C2,15N) trifluoroacetate salt is a stable isotopically labeled analog of the endogenous tripeptide glutathione (γ-glutamyl-cysteinyl-glycine), with isotopic enrichment specifically localized to the glycine residue . This compound bears a +3 Da mass shift (M+3) relative to unlabeled glutathione, making it suitable as an internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) applications requiring correction for matrix effects, ionization variability, and sample loss . Commercial specifications for the product as the trifluoroacetate (TFA) salt include isotopic purity of ≥99 atom % 13C and ≥98 atom % 15N, with chemical purity ≥95% as determined by capillary electrophoresis (CP) . The TFA salt form is employed to enhance aqueous solubility and handling characteristics compared to the neutral free base .

Why Unlabeled GSH Cannot Replace Glutathione (glycine-13C2,15N) TFA Salt


The use of this specific isotopically labeled compound as an internal standard is not functionally interchangeable with unlabeled glutathione or alternative isotopologs due to fundamental analytical and physicochemical constraints. Unlabeled glutathione cannot correct for ion suppression, recovery variability, or matrix effects inherent to biological sample analysis in LC-MS/MS workflows, leading to systematic quantitative errors exceeding 30% in GSH/GSSG redox ratio determinations [1]. Deuterated glutathione alternatives (e.g., GSH-d3 or GSH-d5) are subject to chromatographic isotope effects that can cause retention time shifts relative to the analyte, compromising co-elution and quantitation accuracy, whereas 13C/15N labeling at the glycine moiety preserves near-identical chromatographic behavior to endogenous GSH [2]. Furthermore, the trifluoroacetate salt form is specifically selected over the free base or hydrochloride salts to improve solubility and reduce hygroscopicity-related degradation during long-term storage at −20°C, a critical consideration for laboratories requiring reproducible IS stability across multi-year studies .

Evidence: Glutathione (glycine-13C2,15N) TFA vs. Alternatives


GSH/GSSG Redox Ratio Quantitation Accuracy

In HILIC–MS/MS analysis of GSH/GSSG ratios in Pichia pastoris yeast, the use of glutathione-(glycine-13C2,15N) as an internal standard reduced total combined uncertainty to 25–30% (coverage factor = 2), compared to workflows lacking isotope dilution which exhibited systematic overestimation of GSSG due to artifactual oxidation during sample preparation [1]. The study further demonstrated that the isotopically labeled IS enables monitoring of mixed disulfide (mGSSG) formation as a quality control metric to detect and correct for ex vivo GSH oxidation [1].

Redox biology Oxidative stress biomarkers LC-MS/MS quantitation

Reactive Metabolite Detection via Isotopic Doublet Signature

In a stable-isotope trapping assay using a 1:1 mixture of unlabeled GSH and γ-glutamylcysteinylglycine-13C2-15N (GSX), reactive drug metabolites were detected via a unique MS signature consisting of a prominent isotopic doublet differing by 3 Da, enabling unambiguous discrimination of GSH adducts from background chemical noise [1]. This isotopic doublet approach permitted computer-assisted pattern recognition for completely automated detection of reactive metabolites, whereas unlabeled GSH alone produces only a single MS peak with no internal verification of adduct identity [1].

Drug metabolism Reactive metabolite screening High-resolution mass spectrometry

GSH-EE Conjugate Advantage in MS Sensitivity

A comparative study evaluating GSH versus glutathione ethyl ester (GSH-EE) as in vitro conjugating agents for reactive intermediate screening reported that conjugates containing the GSH-EE moiety exhibited an approximate 10-fold increase in MS detection sensitivity compared to native GSH conjugates, based on direct comparison of standard curve data [1]. In the specific case of acetaminophen conjugates, the GSH-EE adduct demonstrated an approximately 80-fold peak area increase over the corresponding GSH adduct [1]. When screening 12 test compounds with known biotransformation pathways, the GSH-EE assay detected conjugates for 10 of 12 compounds (83%), whereas the GSH assay detected only 4 of 12 (33%) [1]. This evidence demonstrates that while [13C2,15N]-GSH TFA is the preferred IS for accurate quantitation, laboratories requiring maximum detection sensitivity for low-abundance reactive intermediates should consider GSH-EE as a complementary trapping agent rather than as a replacement IS.

Drug metabolism Reactive intermediate screening MS sensitivity

Isotopic Purity Specification for Reliable Quantitation

The commercially specified isotopic purity of this compound is ≥99 atom % 13C and ≥98 atom % 15N, with chemical purity ≥95% (CP) . This level of isotopic enrichment ensures a true M+3 mass shift with minimal isotopic cross-talk between the IS and the endogenous analyte (unlabeled GSH at M+0), which is critical for maintaining linearity and accuracy in isotope dilution LC-MS/MS quantitation across the full analytical dynamic range [1]. Lower isotopic purity standards (e.g., <98 atom %) can introduce systematic bias in calculated concentrations due to overlapping isotopic envelopes requiring complex mathematical deconvolution, whereas the ≥99%/≥98% specification reduces this correction burden [1].

Quantitative metabolomics Stable isotope dilution Quality control

Recovery Assessment Validation in Cellular Metabolomics

In a validated LC-MS method for profiling the glutathione anabolic pathway in esophageal cancer tissues and cells, recovery assessments using GSH-13C2,15N as an internal standard demonstrated recoveries of 82.5%–107.3% in tissue samples and 98.1%–118.9% in cellular samples [1]. These recovery values, which bracket the ideal 100% recovery, validate the suitability of this specific isotopolog for correcting sample preparation losses across complex biological matrices, including both solid tissue homogenates and cultured cell lysates [1].

Metabolomics method validation Cancer metabolism Recovery assessment

Moiety-Specific Flux Analysis of De Novo GSH Synthesis

In a stable isotope-resolved metabolomics (SIRM) study of rotenone-induced neurodegeneration in human iPSC-derived neurons, the fate of 13C and 15N atoms from labeled precursors (D-13C6-glucose and L-15N2-glutamine) was traced to intact glutathione and its MS2 fragments using HILIC-Zeno HR-MRM analysis [1]. This approach enabled moiety-specific mass isotopologue distribution (MID) analysis, which revealed that de novo glutathione synthesis was significantly decreased in the neurodegenerative model, a finding that could not be resolved using total glutathione concentration measurements alone [1]. The 13C2,15N labeling strategy specifically at the glycine residue provides a discrete mass shift that allows simultaneous tracking of both carbon and nitrogen incorporation into the glutathione tripeptide, distinguishing newly synthesized GSH from recycled pools [2].

Metabolic flux analysis Stable isotope-resolved metabolomics (SIRM) Neurodegeneration

Application Scenarios: Glutathione (glycine-13C2,15N) TFA Salt


GSH/GSSG Ratio Determination

This compound is the optimal internal standard for LC-MS/MS workflows requiring precise, publication-grade GSH/GSSG redox ratio measurements. As demonstrated in yeast systems, isotope dilution using this IS reduces total combined uncertainty to 25–30% while enabling quality control monitoring of artifactual GSSG formation via mixed disulfide (mGSSG) detection [1]. Procurement is indicated for core metabolomics facilities, oxidative stress biomarker laboratories, and clinical research groups conducting longitudinal redox status assessments where inter-day and inter-operator reproducibility are paramount [1].

Automated GSH Adduct Detection for Reactive Metabolite Screening

For pharmaceutical companies conducting lead optimization and candidate selection, this isotopically labeled GSH enables a validated, high-throughput reactive metabolite trapping assay. The +3 Da isotopic doublet signature allows computer-assisted pattern recognition for automated adduct identification, reducing manual data curation time and false-positive rates [2]. Procurement should be considered by ADME/Tox groups implementing 1:1 unlabeled:labeled GSH trapping workflows in microsomal or hepatocyte incubation systems for regulatory-required reactive metabolite assessment [2].

Tracing De Novo GSH Synthesis in Disease Models

Research groups investigating metabolic reprogramming in cancer, neurodegeneration, or metabolic disorders should procure this compound for use as an internal standard or as part of a stable isotope-resolved metabolomics (SIRM) labeling strategy. The glycine-13C2,15N labeling enables moiety-specific mass isotopologue distribution analysis that distinguishes newly synthesized glutathione from recycled pools, as validated in human iPSC-derived neuronal models of Parkinson's disease [3]. This application requires the high isotopic purity (≥99 atom % 13C, ≥98 atom % 15N) specified for this product to ensure accurate flux calculations without isotopic correction artifacts .

Method Validation for Clinical Metabolomics Assays

Clinical metabolomics laboratories developing or validating LC-MS/MS assays for glutathione pathway metabolites should procure this IS for recovery assessment and method qualification. Empirical validation in esophageal cancer metabolomics demonstrates recoveries of 82.5–107.3% in tissue and 98.1–118.9% in cells, meeting FDA bioanalytical method validation acceptance criteria [4]. This performance consistency across disparate biological matrices reduces the validation burden when expanding assay scope from cell culture to tissue biopsy analysis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glutathione (glycine-13C2,15N) Trifluoroacetate Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.